Poly(dimethylamine-CO-epichlorohydrin) Poly(dimethylamine-CO-epichlorohydrin)
Brand Name: Vulcanchem
CAS No.: 68609-88-1
VCID: VC17990797
InChI: InChI=1S/C3H5ClO.C2H7N/c4-1-3-2-5-3;1-3-2/h3H,1-2H2;3H,1-2H3
SMILES:
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61 g/mol

Poly(dimethylamine-CO-epichlorohydrin)

CAS No.: 68609-88-1

Cat. No.: VC17990797

Molecular Formula: C5H12ClNO

Molecular Weight: 137.61 g/mol

* For research use only. Not for human or veterinary use.

Poly(dimethylamine-CO-epichlorohydrin) - 68609-88-1

Specification

CAS No. 68609-88-1
Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
IUPAC Name 2-(chloromethyl)oxirane;N-methylmethanamine
Standard InChI InChI=1S/C3H5ClO.C2H7N/c4-1-3-2-5-3;1-3-2/h3H,1-2H2;3H,1-2H3
Standard InChI Key BUAXCDYBNXEWEB-UHFFFAOYSA-N
Canonical SMILES CNC.C1C(O1)CCl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Poly(dimethylamine-co-epichlorohydrin) is a linear copolymer alternating dimethylamine and epichlorohydrin monomers. The International Union of Pure and Applied Chemistry (IUPAC) designates it as N-methylmethanamine polymer with chloromethyl oxirane, while its CAS registry number is 25988-97-0 . The repeating unit consists of a dimethylamine segment linked via an ether bond to a chloromethyl oxirane (epichlorohydrin) moiety, forming a polyquaternary ammonium structure .

Physicochemical Properties

Key properties of the compound, as reported by suppliers and safety databases, include:

PropertyValueSource
Density1.1 g/mL at 25°C
Refractive Indexn20/D=1.427n_{20/D} = 1.427
pH (1% aqueous solution)6.5–7.5
Effective Content50 ± 2% (aqueous solution)
AppearanceColorless to yellowish liquid

The polymer’s cationic charge density, derived from quaternary ammonium groups, enables strong electrostatic interactions with anionic surfaces .

Synthesis and Reaction Mechanisms

Polymerization Process

The synthesis involves step-growth polymerization, where dimethylamine reacts with epichlorohydrin in a molar ratio typically between 1:1 and 1:1.2 . The reaction proceeds via nucleophilic substitution:

  • Epoxide Ring Opening: Epichlorohydrin’s epoxide group reacts with dimethylamine’s primary amine, forming a secondary amine intermediate.

  • Crosslinking: Subsequent reactions with additional epichlorohydrin molecules create a branched polyamine structure.

  • Quaternization: Residual chloromethyl groups undergo intramolecular cyclization, forming quaternary ammonium sites .

The process is exothermic and requires temperature control (60–80°C) to prevent runaway reactions .

Structural Variants

Variants include:

  • Quaternary Derivatives: Post-synthesis treatment with alkylating agents (e.g., methyl chloride) enhances cationic charge .

  • Terpolymers: Incorporation of ethylenediamine (CAS 42751-79-1) improves molecular weight and flocculation efficiency in high-solids systems .

Industrial Applications

Water and Wastewater Treatment

Poly(dimethylamine-co-epichlorohydrin) serves as a primary coagulant in municipal and industrial wastewater plants. In dyeing wastewater, it achieves >90% turbidity removal and 70–85% chemical oxygen demand (COD) reduction at dosages of 10–15 mg/L . Its performance stems from:

  • Charge Neutralization: Neutralizes negatively charged colloids (e.g., dyes, clay).

  • Bridging Flocculation: Long polymer chains aggregate suspended particles into settleable flocs .

Paper and Pulp Industry

The polymer mitigates “pitch” (hydrophobic contaminants) in papermaking through:

  • Resin Control: Adsorbs onto wood resin particles, preventing deposition on machinery .

  • Retention Aid: Enhances fiber and filler retention by binding anionic cellulose fibers .

Microbial and Biofilm Control

As a cationic surfactant, it disrupts bacterial cell membranes. Studies report a 3–4 log reduction in Escherichia coli and Pseudomonas aeruginosa biofilms at 50–100 ppm concentrations .

Comparative Analysis with Related Polymers

Poly(dimethylamine-co-epichlorohydrin-co-ethylenediamine)

The terpolymer (CAS 42751-79-1) incorporates ethylenediamine for higher molecular weight (197.71 g/mol ) and enhanced flocculation in oily wastewater. Key differences include:

ParameterPDMA-ECH CopolymerPDMA-ECH-EDA Terpolymer
Molecular Weight137.61 g/mol197.71 g/mol
Charge DensityModerateHigh
Optimal pH Range6–94–10
Primary Use CaseDye removalOil-water separation

Recent Advancements and Research Trends

Hybrid Flocculants

Blending poly(dimethylamine-co-epichlorohydrin) with inorganic coagulants (e.g., polyaluminum chloride) improves dye adsorption capacity by 30–40% .

Biodegradability Studies

While the polymer resists microbial degradation, advanced oxidation processes (e.g., UV/H₂O₂) achieve 80% mineralization in 2 hours .

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